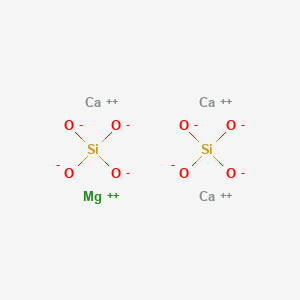![molecular formula C33H48N2O3 B577128 N-[(6S,7R,8R,11R,12S,14R,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7-(hydroxymethyl)-7,12,16-trimethyl-6-tetracyclo[9.7.0.03,8.012,16]octadeca-1(18),2-dienyl]benzamide CAS No. 14155-72-7](/img/structure/B577128.png)
N-[(6S,7R,8R,11R,12S,14R,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7-(hydroxymethyl)-7,12,16-trimethyl-6-tetracyclo[9.7.0.03,8.012,16]octadeca-1(18),2-dienyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(6S,7R,8R,11R,12S,14R,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7-(hydroxymethyl)-7,12,16-trimethyl-6-tetracyclo[9.7.0.03,8.012,16]octadeca-1(18),2-dienyl]benzamide is a chemical compound with the molecular formula C33H48N2O3 and a molecular weight of 520.758
Preparation Methods
The synthesis of N-[(6S,7R,8R,11R,12S,14R,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7-(hydroxymethyl)-7,12,16-trimethyl-6-tetracyclo[9.7.0.03,8.012,16]octadeca-1(18),2-dienyl]benzamide involves several steps. One common method includes the bromination of benzylic compounds using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) followed by debromination with diethyl phosphite and N,N-diisopropylethylamine . This method ensures high purity and satisfactory yields. Industrial production methods may vary, but they generally follow similar synthetic routes to ensure consistency and quality.
Chemical Reactions Analysis
N-[(6S,7R,8R,11R,12S,14R,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7-(hydroxymethyl)-7,12,16-trimethyl-6-tetracyclo[9.7.0.03,8.012,16]octadeca-1(18),2-dienyl]benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include N-bromosuccinimide for bromination and diethyl phosphite for debromination . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the bromination of benzylic compounds can lead to the formation of monobromides, which can be further transformed into other derivatives.
Scientific Research Applications
N-[(6S,7R,8R,11R,12S,14R,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7-(hydroxymethyl)-7,12,16-trimethyl-6-tetracyclo[97003,8012,16]octadeca-1(18),2-dienyl]benzamide has a wide range of scientific research applications In chemistry, it is used as an intermediate in the synthesis of various organic compoundsIts unique chemical properties make it a valuable compound for research in these fields .
Mechanism of Action
The mechanism of action of N-[(6S,7R,8R,11R,12S,14R,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7-(hydroxymethyl)-7,12,16-trimethyl-6-tetracyclo[9.7.0.03,8.012,16]octadeca-1(18),2-dienyl]benzamide involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to affect various biochemical processes through its chemical interactions. Further research is needed to fully understand its molecular targets and pathways involved .
Comparison with Similar Compounds
N-[(6S,7R,8R,11R,12S,14R,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7-(hydroxymethyl)-7,12,16-trimethyl-6-tetracyclo[9.7.0.03,8.012,16]octadeca-1(18),2-dienyl]benzamide can be compared with other benzoyl derivatives and heterocyclic compounds. Similar compounds include N-benzylideneaniline and other benzoyl-substituted compounds . What sets this compound apart is its unique molecular structure and specific chemical properties, which make it suitable for a variety of applications in research and industry.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and diverse applications make it a valuable subject for further research and development.
Properties
CAS No. |
14155-72-7 |
|---|---|
Molecular Formula |
C33H48N2O3 |
Molecular Weight |
520.758 |
InChI |
InChI=1S/C33H48N2O3/c1-21(35(5)6)29-27(37)19-33(4)26-14-13-25-23(18-24(26)16-17-32(29,33)3)12-15-28(31(25,2)20-36)34-30(38)22-10-8-7-9-11-22/h7-11,16,18,21,25-29,36-37H,12-15,17,19-20H2,1-6H3,(H,34,38)/t21-,25+,26+,27+,28-,29-,31+,32+,33-/m0/s1 |
InChI Key |
UGSOUBMAJZNSMP-BFKGGYRFSA-N |
SMILES |
CC(C1C(CC2(C1(CC=C3C2CCC4C(=C3)CCC(C4(C)CO)NC(=O)C5=CC=CC=C5)C)C)O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


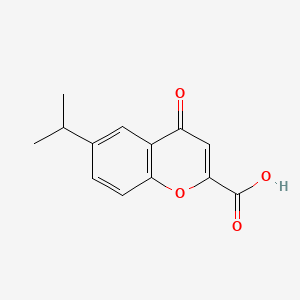
![2-(2-Hydroxyethyl)-3-(2-methyl-1,3-dioxolan-2-yl)-4-[(propan-2-yl)oxy]-1lambda~6~,2-benzothiazine-1,1(2H)-dione](/img/structure/B577047.png)
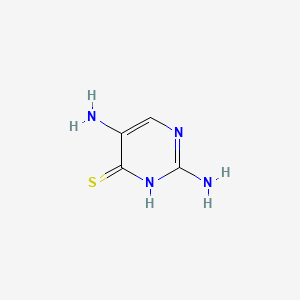
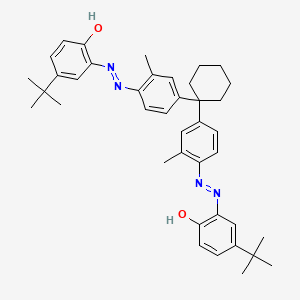
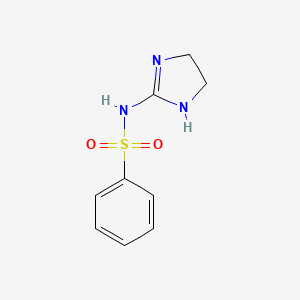
![2-(1,4,5,6-Tetrahydropyrimidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B577053.png)
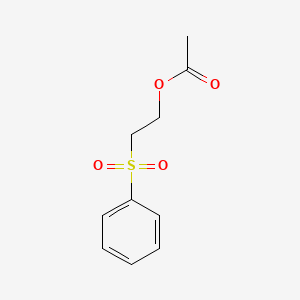

![[[(2S)-2,3-di(icosoxy)propoxy]-diphenylmethyl]benzene](/img/structure/B577059.png)
![Acetamide, N-[3beta-(dimethylamino)-5alpha-pregnan-20alpha-yl]-](/img/structure/B577060.png)
![(NZ)-N-[(5R,8S,9S,10R,13R,14S,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ylidene]hydroxylamine](/img/structure/B577061.png)
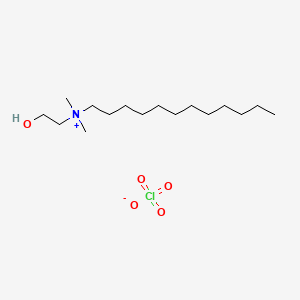
![6-Oxabicyclo[3.1.0]hexane-2,3-diol,diacetate(8CI)](/img/new.no-structure.jpg)
